

Chemical and Pharmacological Profile of UNC2881

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Compound Focus: UNC2881

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Background: **UNC2881** is a specific, ATP-competitive small-molecule inhibitor of the Mer receptor tyrosine kinase (MerTK), a member of the TAM family [1]. Its development was driven by the need for anti-thrombotic therapies that do not cause bleeding complications, as Mer kinase plays a key role in stabilizing platelet aggregates but is not essential for initial hemostasis [1] [2].

Key Data:

Property	Value / Description
Molecular Weight	463.58 g/mol [3] [4] [5]
Chemical Formula	C~25~H~33~N~7~O~2~ [3] [4] [5]
CAS Number	1493764-08-1 [4] [5] [6]
Solubility	Soluble in DMSO (≥ 50 mg/mL), slightly soluble in ethanol, insoluble in water [4] [5] [6].

Quantitative Potency and Selectivity Data

The inhibitory activity of **UNC2881** has been characterized in both biochemical and cellular assays.

Table 1: Inhibitory Potency (IC₅₀) of UNC2881

Assay Type	Target / Process	IC ₅₀ Value	Reference
Biochemical Kinase Assay	Mer Kinase Activity	4.3 nM	[3] [4] [5]
Biochemical Kinase Assay	Tyro3 Kinase Activity	250 nM	[3] [4]
Biochemical Kinase Assay	Axl Kinase Activity	360 nM	[3] [4] [5]
Cellular Assay	Mer Phosphorylation (697 B-ALL cells)	22 nM	[1] [3] [4]
Functional Assay	Collagen-Induced Platelet Aggregation	>25% inhibition at 3 μM	[1] [4]

Selectivity: UNC2881 demonstrates **83-fold selectivity for Mer over Axl** and **58-fold selectivity over Tyro3** [1] [3] [4], making it a useful tool for dissecting the specific functions of Mer kinase within the TAM family.

Experimental Protocols

Below are detailed methodologies for key experiments demonstrating UNC2881's activity.

Protocol 1: Inhibiting Steady-State Mer Phosphorylation in 697 B-ALL Cells

This protocol is used to measure UNC2881's ability to block the phosphorylation (activation) of Mer in a human acute lymphoblastic leukemia cell line [1] [3] [4].

- 1. Cell Line and Culture:** Maintain 697 B-ALL cells in appropriate culture medium (e.g., RPMI-1640 with 10% FBS).

- **2. Compound Treatment:**
 - Prepare a stock solution of **UNC2881** in DMSO (e.g., 10 mM).
 - Treat cells with a concentration range of **UNC2881** (e.g., 0, 10, 30, 100, 300, 1000 nM) for **1 hour**.
 - Include a vehicle control (DMSO only).
- **3. Cell Lysis and Western Blotting:**
 - After incubation, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Resolve equal amounts of protein by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with the following antibodies:
 - **Primary Antibodies:** Anti-phospho-Mer (e.g., ab14921 from Abcam [7]) and anti-total-Mer (e.g., #4319 from Cell Signaling Technology [7]).
 - **Secondary Antibody:** HRP-conjugated appropriate antibody.
 - Detect signals using a chemiluminescence system.
- **4. Data Analysis:** Quantify band intensities. **UNC2881** treatment should reduce phospho-Mer signal in a dose-dependent manner, with an IC_{50} of approximately 22 nM [1] [4].

Protocol 2: Inhibiting Ligand-Stimulated Mer Activation in a Chimeric Receptor System

This assay validates the direct, on-target effect of **UNC2881** on Mer's kinase domain in a controlled cellular context [1] [4].

- **1. Cell Line:** Use mouse 32D cells stably expressing a chimeric receptor (e.g., extracellular domain of EGFR fused to the intracellular kinase domain of Mer).
- **2. Stimulation and Inhibition:**
 - Pre-treat cells with **UNC2881** (e.g., same concentration range as Protocol 1) for **1 hour**.
 - Stimulate the chimeric receptor by adding EGF ligand (e.g., 100 ng/mL) for **15 minutes** to induce Mer phosphorylation.
- **3. Analysis:** Proceed with cell lysis and Western blotting as described in Protocol 1. **UNC2881** should inhibit the EGF-induced tyrosine phosphorylation of the chimeric protein [1] [4].

Protocol 3: Inhibiting Collagen-Induced Platelet Aggregation

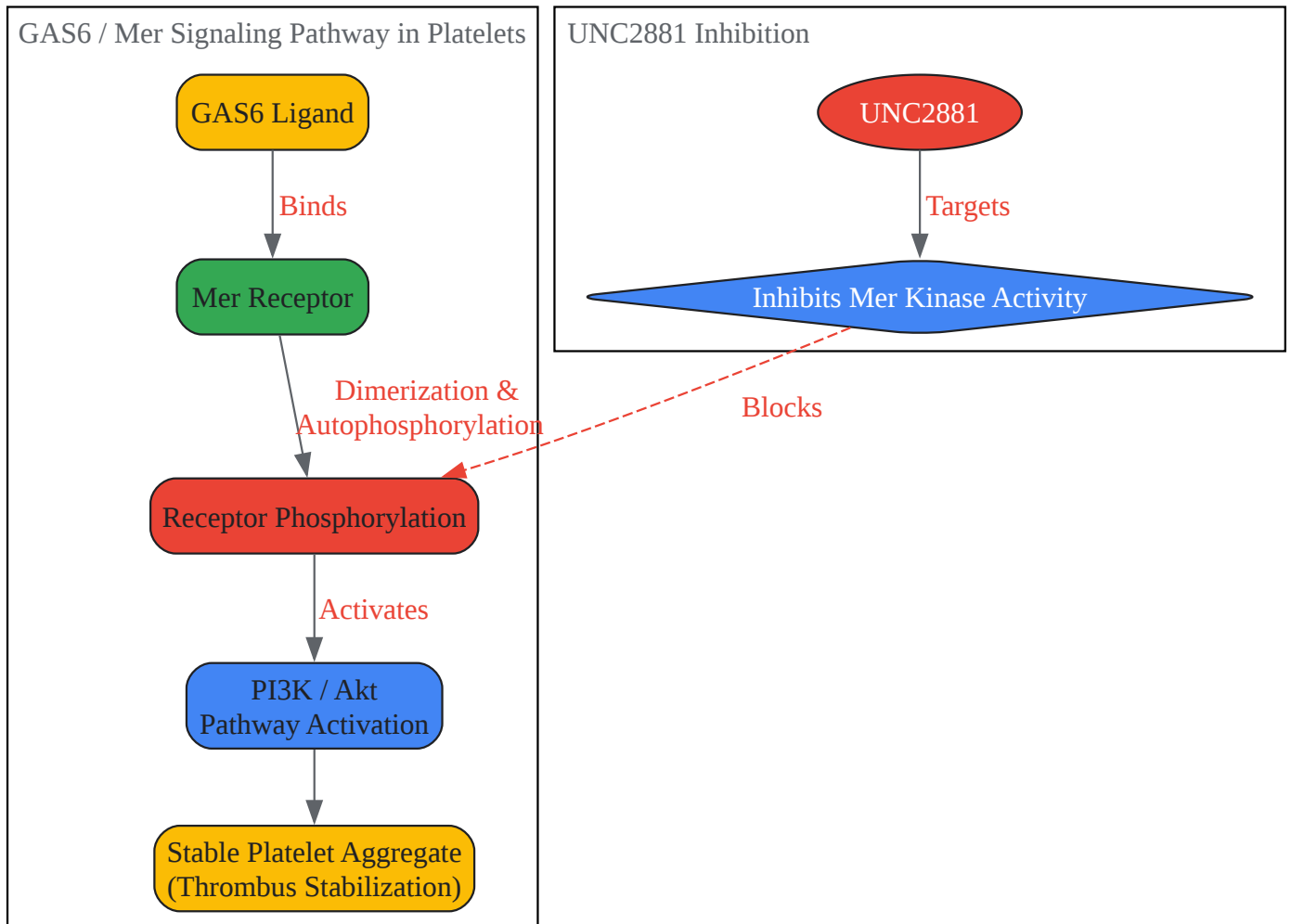
This functional assay measures **UNC2881**'s anti-thrombotic potential [1] [4].

- **1. Platelet Preparation:** Prepare platelet-rich plasma (PRP) from human blood.

- **2. Compound Treatment:** Incubate the PRP with **UNC2881** (e.g., 3 μ M) or vehicle control for **1 hour**.
- **3. Aggregation Assay:**
 - Use an aggregometer to measure platelet aggregation.
 - Induce aggregation by adding fibrillar type I equine collagen.
 - Monitor and record the aggregation response over time.
- **4. Data Analysis:** Compare the extent of aggregation in **UNC2881**-treated samples to the vehicle control. **UNC2881** at 3 μ M typically suppresses aggregation by more than 25% [1].

Signaling Pathway and Experimental Workflow

UNC2881 acts by inhibiting Mer kinase, a key component in the GAS6/TAM signaling pathway that strengthens platelet activation. The following diagram illustrates this pathway and the experimental points of inhibition.



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In Vivo Application and Pharmacokinetics

For in vivo studies, such as investigating anti-thrombotic effects or impact on viral replication [4], the following pharmacokinetic data from mice should be considered:

Table 2: Mouse Pharmacokinetics of UNC2881 (3 mg/kg dose) [4]

Parameter	Intravenous (IV)	Oral (PO)
Terminal Half-Life (T _{1/2})	0.80 hours	-
Maximum Concentration (C _{max})	-	90.0 ng/mL
Area Under Curve (AUC _{last})	527 ng·h/mL	71.7 ng·h/mL
Clearance (CL _{obs})	94.5 mL/min/kg	-
Oral Bioavailability (F%)	-	14%

Formulation Note: For in vivo administration, **UNC2881** can be formulated as a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [3] [4].

Key Conclusions for Researchers

- **High Potency and Selectivity:** **UNC2881**'s low nM potency and high selectivity for Mer over Axl and Tyro3 make it an excellent pharmacological tool for studying Mer-specific functions [1] [3].
- **Functional Anti-Thrombotic Effect:** It effectively inhibits collagen-induced platelet aggregation, supporting its potential as a template for new anti-platelet drugs that may not cause bleeding [1] [2].
- **Pharmacokinetic Consideration:** Its high systemic clearance and moderate oral bioavailability in mice mean that for longer-term in vivo studies, repeated dosing or other administration routes may be necessary [1] [4].

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